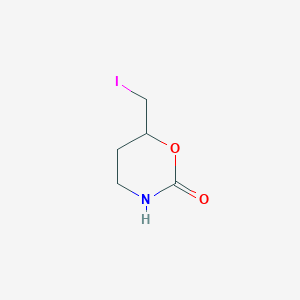
6-(Iodomethyl)-1,3-oxazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Iodomethyl)-1,3-oxazinan-2-one is a chemical compound that belongs to the class of oxazinanes This compound is characterized by the presence of an iodomethyl group attached to the oxazinan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Iodomethyl)-1,3-oxazinan-2-one typically involves the introduction of an iodomethyl group into the oxazinan-2-one ring. One common method is the reaction of oxazinan-2-one with iodomethane in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Iodomethyl)-1,3-oxazinan-2-one undergoes various types of chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like sodium periodate or manganese dioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted oxazinan-2-one derivatives.
Applications De Recherche Scientifique
6-(Iodomethyl)-1,3-oxazinan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Iodomethyl)-1,3-oxazinan-2-one involves the reactivity of the iodomethyl group. This group can participate in various chemical reactions, such as nucleophilic substitution, where it acts as a leaving group. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodomethane: A simpler compound with a similar iodomethyl group but without the oxazinan-2-one ring.
6-(Bromomethyl)-1,3-oxazinan-2-one: Similar structure but with a bromomethyl group instead of an iodomethyl group.
6-(Chloromethyl)-1,3-oxazinan-2-one: Another analog with a chloromethyl group.
Uniqueness
6-(Iodomethyl)-1,3-oxazinan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodine atom is a better leaving group, making this compound more reactive in substitution reactions.
Propriétés
Formule moléculaire |
C5H8INO2 |
|---|---|
Poids moléculaire |
241.03 g/mol |
Nom IUPAC |
6-(iodomethyl)-1,3-oxazinan-2-one |
InChI |
InChI=1S/C5H8INO2/c6-3-4-1-2-7-5(8)9-4/h4H,1-3H2,(H,7,8) |
Clé InChI |
XNBVRUAGLFOHKW-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)OC1CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


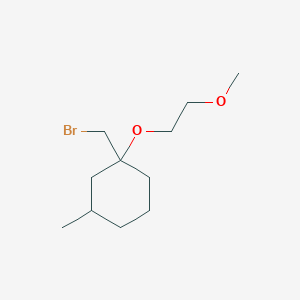

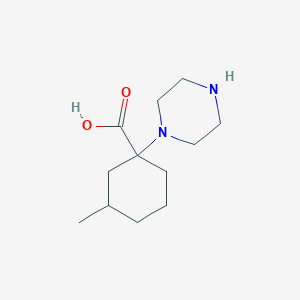
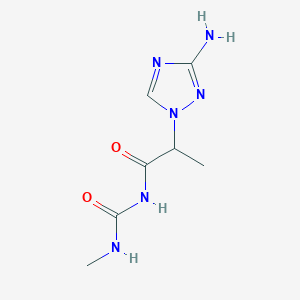
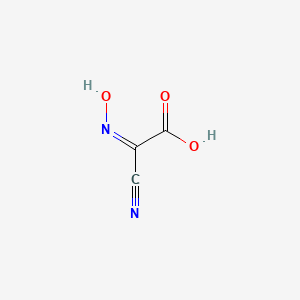
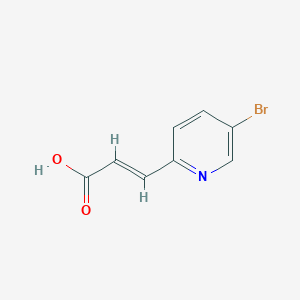
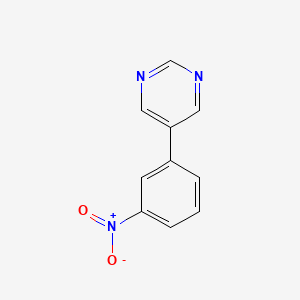

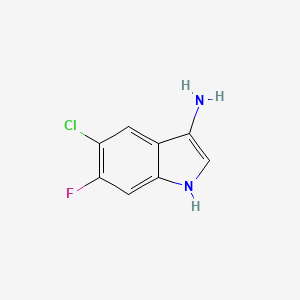
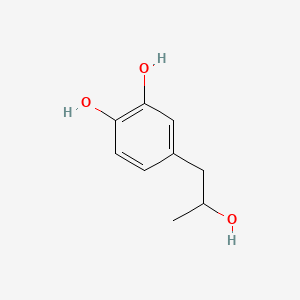

![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)


